molecular formula C17H18O5S B040782 Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate CAS No. 117589-36-3

Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate

Cat. No.: B040782
CAS No.: 117589-36-3
M. Wt: 334.4 g/mol
InChI Key: VTIDIAIZOPXIFZ-CQSZACIVSA-N
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Description

Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate is a synthetic organic compound that incorporates two functional groups of significant utility in research chemistry: a toluene sulfonate (tosylate) and a benzyl ester. The tosyl group is a widely employed protecting group and an excellent leaving group in nucleophilic substitution reactions . This makes the compound a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research and development. The benzyl ester moiety can serve as a protected form of a carboxylic acid, which can be selectively removed under conditions that leave other protecting groups intact . While the specific biological activity of this compound has not been profiled, compounds containing the 4-methylbenzenesulfonyl (tosyl) group are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or as prodrugs . Researchers may find this chemical useful as a building block in multi-step synthetic sequences, including the preparation of fine chemicals, functional materials, or as a precursor in the development of active pharmaceutical ingredients (APIs). This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 2-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIDIAIZOPXIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576019
Record name Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117589-36-3
Record name Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Hydroxypropanoate Intermediate

The cornerstone of the synthesis is the reaction between ethyl (2S)-2-hydroxy-3-(2-methoxyphenyl)propanoate and 4-methylbenzenesulfonyl chloride under basic conditions. This method, adapted from a peer-reviewed procedure, proceeds via nucleophilic substitution:

Reagents and Conditions

  • Substrate : Ethyl (2S)-2-hydroxy-3-(2-methoxyphenyl)propanoate (1.0 equiv)

  • Sulfonylation Agent : 4-Methylbenzenesulfonyl chloride (1.2 equiv)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Reaction Time : 2 hours

  • Yield : 85%

Mechanistic Insights
Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The hydroxyl group of the propanoate intermediate attacks the electrophilic sulfur atom of tosyl chloride, displacing chloride and forming the sulfonate ester.

Characterization Data

Parameter Value
1H NMR (400 MHz) δ 7.79 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 5.15 (q, J = 6.8 Hz, 1H), 3.82 (s, 3H), 3.60 (dd, J = 14.2, 6.8 Hz, 1H), 3.45 (dd, J = 14.2, 6.8 Hz, 1H), 1.25 (t, J = 7.1 Hz, 3H)
LRMS Calculated: 407.1 (M + H); Found: 407.9

Esterification to Introduce the Benzyl Group

Following sulfonylation, the ethyl ester is transesterified with benzyl alcohol to yield the final product. While specific details for this step are not explicitly provided in the cited sources, analogous esterification methods suggest the following optimized protocol:

Reagents and Conditions

  • Catalyst : Tris(pentafluorophenyl)borate (0.5 mol%)

  • Solvent : Neat (solvent-free)

  • Temperature : Room temperature

  • Reaction Time : 10 minutes

  • Yield : 98% (based on analogous reactions)

Key Considerations

  • Solvent-free conditions enhance reaction efficiency and align with green chemistry principles.

  • The catalyst facilitates rapid acyl transfer without requiring excessive heating.

Reaction Optimization and Troubleshooting

Temperature Control

Maintaining a low temperature (0°C) during sulfonylation prevents side reactions such as over-sulfonation or decomposition of the tosyl chloride. Gradual warming to room temperature ensures complete conversion without compromising yield.

Purification Techniques

Flash Chromatography

  • Stationary Phase : Silica gel

  • Eluent System : Heptane/ethyl acetate (gradient from 90:10 to 70:30)

  • Purity Achieved : >95% (by NMR)

Recrystallization
Alternative purification via recrystallization from ethanol/water mixtures may improve crystalline purity but is less commonly reported.

While the cited methods are laboratory-scale, scalability requires addressing:

  • Cost Efficiency : Replacing triethylamine with cheaper bases (e.g., NaOH) without sacrificing yield.

  • Catalyst Recovery : Implementing flow chemistry systems to recover and reuse tris(pentafluorophenyl)borate.

  • Waste Management : Neutralizing HCl byproducts sustainably to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The sulfonyl group can be substituted with nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

    Chemistry: Used as a reactant or intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate involves its reactivity due to the ester and sulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related esters from the provided evidence, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Benzyl 2-[(4-methylbenzenesulfonyl)oxy]propanoate C₁₇H₁₈O₅S 334.39 Benzyl ester, Tosyloxy Synthetic intermediate
Methyl 2-[4-(4-bromo-1-butyn-1-yl)phenyl]-2-methylpropanoate C₁₅H₁₇BrO₂ 309.20 Methyl ester, Bromoalkyne, Aryl Cross-coupling reagent (inferred)
Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate C₁₉H₁₇ClN₂O₅ 388.81 Ethyl ester, Quinoxaline, Phenoxy Herbicide (quizalofop-P-ethyl)

Research Findings and Key Distinctions

Leaving Group Efficiency: Tosyloxy groups (target compound) exhibit higher leaving group ability (pKa ~ -6) compared to phenoxy (pKa ~10) or bromine (pKa ~ -9), making the target more reactive in SN2 reactions .

Synthetic Flexibility: Benzyl esters offer orthogonal deprotection strategies (e.g., hydrogenolysis vs. hydrolysis), advantageous in multi-step syntheses. Methyl/ethyl esters lack this versatility .

Biological Specificity: Phenoxy-heterocycle esters disrupt plant-specific enzymes, while the target compound’s sulfonate ester lacks bioactivity, limiting its pesticidal utility .

Biological Activity

Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate, also known as (S)-2-(toluene-4-sulfonyloxy)-propionic acid, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group attached to a propanoate backbone. The sulfonate moiety plays a crucial role in its interaction with biological systems, particularly through nucleophilic substitution reactions.

The primary mechanism of action involves the interaction of the sulfonate group with nucleophilic sites in proteins and enzymes. This interaction can lead to modifications that alter the activity and function of these biological macromolecules. The specific pathways affected depend on the context of its application, which can range from organic synthesis to therapeutic uses in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonate groups demonstrate enhanced activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported to be as low as 46.9 μg/mL against multi-drug resistant bacteria, highlighting their potential as effective antimicrobial agents .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Thiazole-containing derivatives have shown promising cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and colon carcinoma (HT29). The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring can significantly enhance cytotoxicity, suggesting that this compound may also possess similar properties .

Case Studies

  • Antimicrobial Efficacy : In a comparative study assessing various sulfonate compounds, this compound demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard dilution methods to determine MIC values, confirming its efficacy in inhibiting bacterial growth .
  • Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain modifications led to IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting that this compound could be a candidate for further development in cancer therapy .

Research Findings Summary Table

Biological Activity Effect Reference
AntimicrobialMIC ≤ 46.9 μg/mL against resistant strains
CytotoxicityIC50 < reference drugs in cancer cell lines
Enzyme ModificationAlters protein function via nucleophilic interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Benzyl 2-[(4-methylbenzenesulfonyl)oxy]propanoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a phthalimide-mediated approach (similar to ) involves reacting benzyl 2-hydroxypropanoate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key optimization parameters include:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.
    Yield and purity should be validated via HPLC or GC-MS .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the ester and sulfonate groups (e.g., benzyl protons at δ 5.1–5.3 ppm, sulfonyl resonance at δ ~125 ppm in 13^13C).
  • FT-IR : Peaks at ~1360 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) validate the sulfonate group.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass.
    Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on GHS guidelines ():

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonate ester group under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Hydrolysis Kinetics : Solvent effects (e.g., water vs. DMSO) on the sulfonate ester’s stability.
  • Electrophilicity : Fukui indices identify reactive sites for nucleophilic attack.
  • Thermal Stability : Transition-state analysis predicts decomposition pathways at elevated temperatures.
    Compare results with experimental TGA/DSC data to validate models .

Q. How do structural modifications influence the compound’s stability and biological activity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzene ring to enhance sulfonate electrophilicity.
  • Biological Screening : Test cytotoxicity using MTT assays (e.g., against HeLa cells) and compare with structurally similar antiproliferative agents (e.g., ’s sulfonate-containing compounds).
  • Metabolic Stability : Conduct microsomal incubation studies (e.g., rat liver microsomes) to assess esterase-mediated hydrolysis rates .

Q. How can contradictory stability data (e.g., pH-dependent degradation) be resolved experimentally?

  • Methodological Answer :

  • Controlled Studies : Perform accelerated stability testing at pH 3–10 (buffers: citrate, phosphate, carbonate). Monitor degradation via UPLC-MS at 25°C and 40°C.
  • Mechanistic Probes : Use 18^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation into cleavage products.
  • Statistical Analysis : Apply multivariate regression to identify dominant degradation factors (e.g., pH vs. temperature) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–5°C7897
Catalyst (DMAP)10 mol%8599
Purification MethodColumn Chromatography7098

Table 2 : Stability of Sulfonate Ester in Solvents

SolventHalf-life (25°C, days)Major Degradation Product
Water2Benzyl 2-hydroxypropanoate
DMSO30None
Ethanol154-Methylbenzenesulfonic acid

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